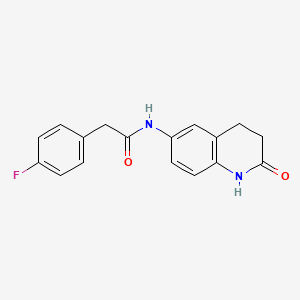

2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound featuring a fluorinated phenyl group attached to an acetamide backbone, which is further linked to a 2-oxo-1,2,3,4-tetrahydroquinoline moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies targeting enzymes or receptors with hydrophobic and hydrogen-bonding interactions. Its synthesis typically involves multi-step reactions, including condensation and cyclization steps, as seen in analogous compounds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPTXMUCYIKWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16FNO2

- Molecular Weight : 273.31 g/mol

- CAS Number : 125971-96-2

- Structure : The compound features a fluorophenyl group and a tetrahydroquinoline moiety, which are known to influence biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, while the tetrahydroquinoline structure is associated with neuroprotective and anti-inflammatory properties.

Anticancer Activity

Studies have shown that derivatives of tetrahydroquinoline exhibit promising anticancer properties. For instance:

- In vitro studies demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Neuroprotective Effects

The tetrahydroquinoline core is often linked to neuroprotective activities:

- Case Study : A related compound was shown to protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

-

Anticancer Study :

- A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.

- The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

-

Neuroprotection :

- Research on a similar tetrahydroquinoline derivative indicated its ability to reduce neuronal cell death in models of neurodegeneration.

- The protective effect was attributed to modulation of mitochondrial function and reduction of oxidative stress markers.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases.

Anticancer Activity

Recent studies indicate that compounds similar to 2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines by targeting specific kinases involved in tumor progression .

Antimicrobial Properties

The compound's fluorinated phenyl group enhances its lipophilicity, which can lead to increased membrane penetration and antimicrobial activity.

- Research Findings : In vitro tests have shown that related compounds exhibit activity against a range of bacterial strains, including resistant strains .

Pharmacological Applications

The pharmacological profile of this compound suggests various therapeutic uses.

CNS Activity

Research indicates that this compound may have neuroprotective effects.

- Mechanism : It is hypothesized to interact with neurotransmitter systems and exhibit antioxidant properties.

- Evidence : Animal studies have shown improvements in cognitive function when treated with similar compounds .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties.

- Clinical Relevance : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases such as arthritis.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science.

Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance.

- Application Example : Research has shown that adding derivatives of this compound to polymer blends improves their mechanical properties and thermal stability .

Data Table: Summary of Applications

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of acetamide derivatives with modifications on the phenyl, quinoline, or indole rings. Key structural analogs include:

Key Observations :

- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compound 1-F in ) .

- Heterocyclic Modifications: Replacing the tetrahydroquinoline ring with indole-3-ylidene () or thiazole () alters hydrogen-bonding capacity and target selectivity.

- Thioether vs. Amide Linkages : Sulfur-containing analogs (e.g., AJ5d in ) exhibit higher lipophilicity but reduced solubility compared to the target compound .

Physicochemical Properties

Notes:

- The target compound’s tetrahydroquinoline core likely improves aqueous solubility compared to fully aromatic quinazolinones (e.g., AJ5d) .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic adjustments to reaction parameters. For example, acetylation reactions (as in ) can be enhanced by:

- Catalyst selection : Using Na₂CO₃ as a base to neutralize HCl byproducts, improving reaction efficiency.

- Stepwise reagent addition : Incremental addition of acetyl chloride (0.394 mmol) reduces side reactions.

- Purification : Gradient silica gel chromatography (0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate increases purity to >95% .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR (¹H/¹³C) confirms intermediate formation.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals to specific protons (e.g., δ 7.69 ppm for NH in ) and carbons (e.g., 169.8 ppm for carbonyl groups). Coupling constants (e.g., J = 8.4 Hz for aromatic protons) validate substituent positions .

- Mass spectrometry : ESI/APCI(+) confirms molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., 715 [2M+Na]⁺) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in for analogous fluorophenylacetamide derivatives .

Advanced: How can computational modeling predict biological activity or pharmacokinetic properties?

Methodological Answer:

- Docking studies : Use SMILES/InChI keys (e.g., from ) to model interactions with target proteins (e.g., kinases or GPCRs). Software like AutoDock Vina assesses binding affinity.

- ADMET prediction : Tools like SwissADME evaluate solubility (>61.3 µg/mL, as in ), metabolic stability, and blood-brain barrier penetration .

- SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in ) on activity using QSAR models.

Advanced: How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Impurity analysis : Use HPLC (e.g., C18 columns with UV detection) to rule out contaminants affecting bioactivity .

- Meta-analysis : Compare dose-response curves and statistical significance thresholds (e.g., p < 0.05) across datasets.

Basic: What analytical methods ensure compound stability under storage?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.

- Stability-indicating HPLC : Monitor peak purity over time; a single peak at 254 nm confirms stability .

- Lyophilization : For hygroscopic derivatives, lyophilize and store under inert gas (N₂/Ar) at −20°C.

Advanced: What crystallographic strategies determine intramolecular interactions?

Methodological Answer:

- Crystal growth : Use slow evaporation (e.g., CHCl₃/hexane mixtures) to obtain single crystals.

- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 293 K (as in ) for high-resolution diffraction.

- Refinement : Software like SHELXL refines hydrogen-bonding parameters (e.g., N–H⋯O in , R factor = 0.047) .

Advanced: How can metabolic pathways be elucidated using in vitro models?

Methodological Answer:

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.

- Metabolite identification : LC-MS/MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP inhibition screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.